Cas no 2402-92-8 (2,3,6-Tribromopyridine)
2,3,6-Tribromopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,3,6-Tribromopyridine
- 2,3,4-Tribrom-pyridin
- 2,3,6-Tribromopyridin
- 2,3,6-tribromo-pyridine
- 2,3,6-Tribrom-pyridin
- 2,5,6-tribromopyridine
- C-5770
- BBL101333
- DTXSID50604592
- 2402-92-8
- AS-10105
- AC-907/25004326
- AKOS005258459
- N12045
- STL555129
- CS-0144839
- CAA40292
- MFCD00234000
- SCHEMBL3368242
- Pyridine, 2,3,6-tribromo-
-
- MDL: MFCD00234000
- Inchi: 1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
- InChI Key: DEFQJQYLAIGWAG-UHFFFAOYSA-N
- SMILES: BrC1C(=NC(=CC=1)Br)Br
Computed Properties
- Exact Mass: 312.77400
- Monoisotopic Mass: 312.77374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.36910
2,3,6-Tribromopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,6-Tribromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022523-250mg |
2,3,6-Tribromopyridine |
2402-92-8 | 97% | 250mg |
$748.00 | 2023-09-02 | |
| Alichem | A023022523-500mg |
2,3,6-Tribromopyridine |
2402-92-8 | 97% | 500mg |
$989.80 | 2023-09-02 | |
| Alichem | A023022523-1g |
2,3,6-Tribromopyridine |
2402-92-8 | 97% | 1g |
$1680.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054188-25g |
2,3,6-Tribromopyridine |
2402-92-8 | 98% | 25g |
5038.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054188-5g |
2,3,6-Tribromopyridine |
2402-92-8 | 98% | 5g |
1283.0CNY | 2021-07-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32820-1g |
2,3,6-Tribromopyridine |
2402-92-8 | 98% | 1g |
¥291.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32820-5g |
2,3,6-Tribromopyridine |
2402-92-8 | 98% | 5g |
¥1448.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32820-250mg |
2,3,6-Tribromopyridine |
2402-92-8 | 98% | 250mg |
¥87.0 | 2024-07-18 | |
| Fluorochem | 217946-1g |
2,3,6-Tribromopyridine |
2402-92-8 | 95% | 1g |
£26.00 | 2022-02-28 | |
| Fluorochem | 217946-5g |
2,3,6-Tribromopyridine |
2402-92-8 | 95% | 5g |
£113.00 | 2022-02-28 |
2,3,6-Tribromopyridine Suppliers
2,3,6-Tribromopyridine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2,3,6-Tribromopyridine
Recent Advances in the Research of 2,3,6-Tribromopyridine (CAS: 2402-92-8)
2,3,6-Tribromopyridine (CAS: 2402-92-8) is a halogenated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and potential biological activities, providing new insights into its utility as a building block for more complex molecules.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 2,3,6-Tribromopyridine as a precursor for the synthesis of novel kinase inhibitors. The researchers demonstrated that the bromine atoms at the 2, 3, and 6 positions of the pyridine ring could be selectively substituted to generate a library of compounds with varying inhibitory activities against specific kinases implicated in cancer progression. This approach highlights the compound's potential in targeted drug design.
In another recent investigation, scientists from the University of Cambridge reported a novel catalytic method for the functionalization of 2,3,6-Tribromopyridine using palladium-catalyzed cross-coupling reactions. This method significantly improved the yield and selectivity of the desired products, making it a valuable tool for the efficient synthesis of pyridine-based pharmaceuticals. The study was published in ACS Catalysis (2024) and has been widely cited for its methodological advancements.
Furthermore, 2,3,6-Tribromopyridine has been investigated for its potential antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry evaluated its efficacy against a panel of drug-resistant bacterial strains. The results indicated moderate activity, suggesting that further structural modifications could enhance its antimicrobial potency. This finding opens new avenues for the development of next-generation antibiotics.
From a material science perspective, researchers have also explored the use of 2,3,6-Tribromopyridine in the synthesis of organic semiconductors. A recent publication in Advanced Materials (2024) detailed its incorporation into π-conjugated systems, which exhibited promising electronic properties for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. This application underscores the compound's versatility beyond traditional pharmaceutical uses.
In conclusion, recent research on 2,3,6-Tribromopyridine (CAS: 2402-92-8) has demonstrated its broad utility across multiple disciplines. Its role as a synthetic intermediate in drug discovery, its potential antimicrobial activity, and its applications in material science highlight the compound's significance in contemporary chemical and biological research. Future studies are expected to further explore its mechanistic pathways and optimize its derivatives for specific applications.
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